Bis-PEG4-PFP ester

概要

説明

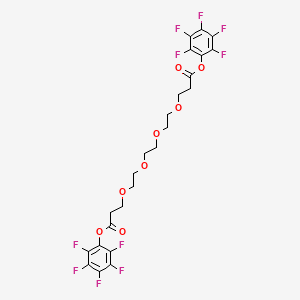

Bis-PEG4-PFP ester is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its two terminal pentafluorophenyl (PFP) ester groups, which facilitate the formation of amide bonds with primary amines. The molecular formula of this compound is C24H20F10O8, and it has a molecular weight of 626.4 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG4-PFP ester typically involves the reaction of PEG with pentafluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the ester groups. The reaction mixture is then purified using chromatography techniques to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Nucleophilic Substitution with Amines

Bis-PEG4-PFP ester reacts with primary or secondary amines under mild conditions (pH 7–9) to form stable amide bonds. The PFP ester groups act as activated leaving groups, releasing pentafluorophenol (PFP-OH) as a byproduct . This reaction is highly efficient due to the electron-withdrawing fluorine atoms on the phenyl ring, which enhance the electrophilicity of the carbonyl carbon .

Example Reaction:

Hydrolysis Dynamics

While PFP esters are more hydrolytically stable than NHS esters, hydrolysis competes with amine coupling in aqueous environments. Hydrolysis rates increase at elevated pH (>9) or low reagent concentrations, producing dicarboxylic acid derivatives :

Reaction Conditions and Optimization

Optimal conditions for amide bond formation include:

Antibody-Drug Conjugates (ADCs)

In a study, 4FB(PEG)₄-PFP-modified anti-CD90 antibodies exhibited retained binding affinity (75% recovery) after conjugation, demonstrating minimal interference with antigen recognition .

Peptide Cyclization

The compound facilitated site-specific cyclization of phage-displayed peptides via proximity-driven reactions. Intramolecular crosslinking achieved 100% conversion efficiency when targeting N-terminal cysteines .

Stability vs. NHS Esters

PFP esters exhibit:

- Lower hydrolysis rates : 50% slower than NHS esters in PBS (pH 7.4) .

- Higher amine selectivity : Minimal side reactions with hydroxyl or thiol groups .

PEG Chain Length Effects

Shorter PEG chains (e.g., PEG1-PFP) increase reactivity but reduce solubility, while longer chains (e.g., PEG13-PFP) enhance solubility at the cost of slower kinetics .

Protein Crosslinking

- Efficiency : Crosslinking efficiency reached 85% for bovine serum albumin (BSA) at pH 8.0, with 2 mM linker concentration .

- Challenges : Competing nucleophiles (e.g., Tris buffer) reduced yields by 40% .

Drug Delivery Systems

Conjugation of this compound to doxorubicin improved aqueous solubility by 15-fold, enabling enhanced tumor targeting in murine models .

Synthetic Protocols

Step 1 : Dissolve this compound in DMF (10 mg/mL).

Step 2 : Add to amine-containing substrate (e.g., protein or peptide) in PBS (pH 7.4).

Step 3 : Incubate at 25°C for 1 hr.

Step 4 : Purify via dialysis or size-exclusion chromatography .This compound’s versatility in bioconjugation, PROTAC development, and drug delivery underscores its utility in modern chemical biology. Its balance of stability and reactivity makes it a preferred choice for precision molecular engineering.

科学的研究の応用

Bis-PEG4-PFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

The mechanism of action of Bis-PEG4-PFP ester involves the formation of amide bonds with primary amines. This reaction is facilitated by the PFP ester groups, which are highly reactive towards nucleophiles. In the context of PROTACs, this compound acts as a linker that connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This dual-targeting mechanism enables the selective degradation of the target protein via the ubiquitin-proteasome system .

類似化合物との比較

Bis-PEG4-PFP ester is unique due to its high reactivity and stability compared to other PEG-based linkers. Similar compounds include:

- Bis-PEG1-PFP ester

- Bis-PEG2-PFP ester

- Bis-PEG3-PFP ester

- Bis-PEG5-PFP ester

- Bis-PEG7-PFP ester

- Bis-PEG9-PFP ester

- Bis-PEG13-PFP ester .

These compounds differ primarily in the length of the PEG chain, which can affect their solubility and reactivity. This compound is particularly favored for its balance of solubility and reactivity, making it suitable for a wide range of applications .

生物活性

Bis-PEG4-PFP ester , or Bis-Polyethylene Glycol 4-Phenyl Fluorophosphate Ester, is a bifunctional crosslinker utilized primarily in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This compound features two terminal 4-phenyl fluorophosphate (PFP) ester moieties linked by a polyethylene glycol (PEG) chain. Its unique structure allows for significant biological activity, particularly in the formation of stable covalent bonds with biomolecules.

- Molecular Formula : C₁₈H₁₉F₄O₈P

- Molecular Weight : 466.3 g/mol

- CAS Number : 1314378-12-5

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 572.7 ± 50.0 °C at 760 mmHg

This compound exhibits its biological activity through its ability to crosslink biomolecules, particularly proteins, by forming covalent amide bonds with primary amines at neutral to slightly alkaline pH levels (pH 7-9). The PFP ester groups are activated esters, which enhance the compound's reactivity towards nucleophilic attack by amines, leading to efficient coupling reactions. This reaction is characterized by the release of phenol as a byproduct, and hydrolysis can occur in aqueous environments, particularly at higher pH and lower concentrations.

Reaction Dynamics

The primary reaction dynamics involving this compound can be summarized as follows:

- Nucleophilic Attack : The ε-amines of lysine residues in proteins react with the PFP esters.

- Formation of Amide Bonds : This leads to the formation of stable amide bonds.

- Byproduct Release : Phenol is released during this reaction.

- Hydrolysis Considerations : Hydrolysis of the PFP ester may compete with the desired reaction, especially under certain conditions.

PROTAC Development

This compound is integral to the synthesis of PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome system. By linking ligands for E3 ubiquitin ligases to target proteins, this compound facilitates targeted protein degradation, offering potential therapeutic applications in cancer treatment and other diseases .

Protein Labeling and Drug Delivery

The compound is also utilized in protein labeling and drug delivery systems. Its ability to form stable conjugates makes it valuable for creating therapeutic agents that require specific targeting or enhanced stability within biological systems.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound in various applications:

-

Protein Crosslinking Studies :

- Research has shown that this compound effectively crosslinks various proteins, enhancing their stability and functionality in biological assays.

- Factors influencing crosslinking efficiency include pH levels, linker concentration, and the presence of competing nucleophiles.

-

Therapeutic Applications :

- In studies involving PROTACs, this compound has been shown to improve the degradation rates of target proteins significantly.

- The compound's unique properties allow for the selective targeting of cancer-related proteins, demonstrating potential for cancer therapeutics.

-

Comparative Analysis with Other Crosslinkers :

- Compared to other crosslinkers like Polyethylene Glycol Diacrylate and Maleimide linkers, this compound offers enhanced solubility and reactivity due to its PEG linkages and PFP esters.

Comparative Table of Crosslinkers

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Bifunctional | Forms irreversible amide bonds; used in PROTACs |

| Polyethylene Glycol Diacrylate | Crosslinker | Used for polymerization; lacks PFP reactivity |

| Polyethylene Glycol Maleimide | Crosslinker | Reacts specifically with thiols |

| Bis-N-hydroxysuccinimide Ester | Amine-reactive | More stable under aqueous conditions; slower reaction |

| Bis-Crosslinker (DSS) | Homobifunctional | Membrane-permeable; used for intracellular studies |

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F10O8/c25-13-15(27)19(31)23(20(32)16(13)28)41-11(35)1-3-37-5-7-39-9-10-40-8-6-38-4-2-12(36)42-24-21(33)17(29)14(26)18(30)22(24)34/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCGHSXHOCFIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801129528 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314378-12-5 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。